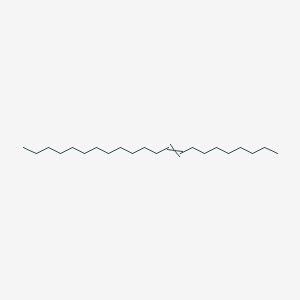
Docos-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-9-ene, also known as 9-docosene, is a long-chain hydrocarbon with the molecular formula C22H44. It is an unsaturated alkene with a double bond located at the ninth carbon atom. This compound is a derivative of sphingosine and has been isolated from marine sponges, particularly the Moroccan sea sponge Haliclona viscosa .
Métodos De Preparación
Docos-9-ene can be synthesized through various methods. One common approach involves the extraction from marine sponges using bio-guided high-performance liquid chromatography (HPLC) methods. The process includes the following steps :
Extraction: Lyophilized sponge material is extracted with ethanol.
Partitioning: The extract is partitioned between dichloromethane and water.
Kupchan Liquid Partition Procedure: The organic solution undergoes a Kupchan liquid partition procedure.
HPLC Separation: The mixture is separated by multiple steps of HPLC to yield the pure compound.
Análisis De Reacciones Químicas
Docos-9-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Aplicaciones Científicas De Investigación
Docos-9-ene has several scientific research applications, including:
Antifungal Activity: It has shown significant antifungal activity against species like Cryptococcus and Candida.
Phytopathology: It has been tested for its antifungal activity against Fusarium oxysporum, a pathogen causing fusarium wilt in melons.
Medical Mycology: Further research is needed to study its in vivo activity and potential use in medical mycology.
Mecanismo De Acción
The mechanism of action of docos-9-ene involves its interaction with fungal cell membranes. It is believed to disrupt the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Docos-9-ene is similar to other long-chain alkenes and sphingosine derivatives. Some similar compounds include:
Haliscosamine: Another sphingosine derivative isolated from the same marine sponge, with similar antifungal properties.
Sphingosine: A long-chain amino alcohol that is a key component of sphingolipids in cell membranes.
This compound is unique due to its specific molecular structure and the position of the double bond, which contributes to its distinct biological activities .
Propiedades
Número CAS |
50995-23-8 |
|---|---|
Fórmula molecular |
C22H44 |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
docos-9-ene |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-22H2,1-2H3 |
Clave InChI |
QYFUFIOTSNHLGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
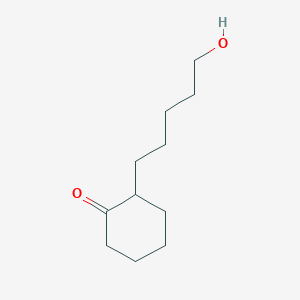
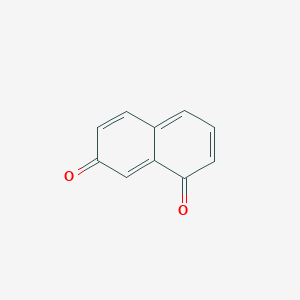

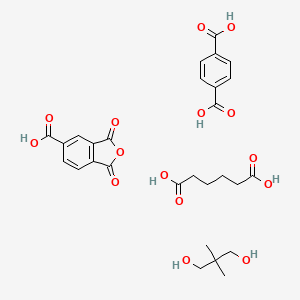
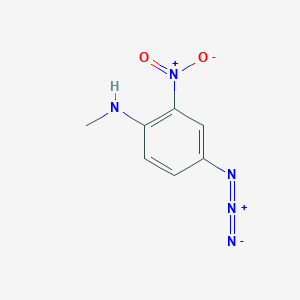
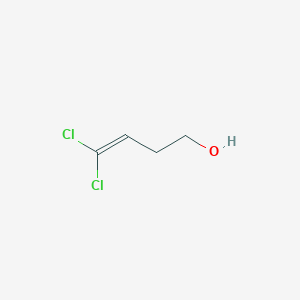
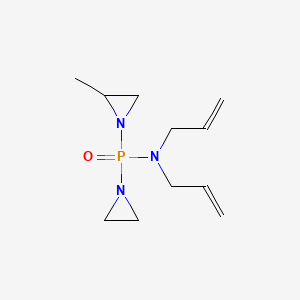
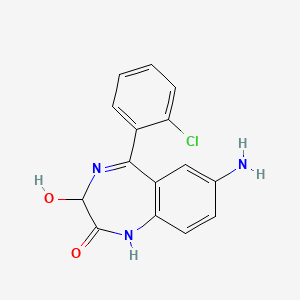
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

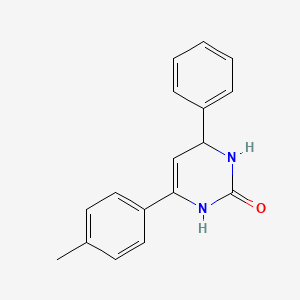
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
